molecular formula C12H19ClINO3 B4393146 2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride

2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride

Cat. No.: B4393146
M. Wt: 387.64 g/mol
InChI Key: MBZOFUJHJLXLAF-UHFFFAOYSA-N
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Description

2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride is a complex organic compound characterized by its unique structure, which includes an ethoxy group, an iodo group, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow processes to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: 2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-[(3-ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO3.ClH/c1-3-17-11-7-9(8-14-4-5-15)6-10(13)12(11)16-2;/h6-7,14-15H,3-5,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZOFUJHJLXLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNCCO)I)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride
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2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride
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2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride
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2-[(3-Ethoxy-5-iodo-4-methoxyphenyl)methylamino]ethanol;hydrochloride

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